molecular formula C11H14N2O3 B14837529 3-Cyclopropoxy-5-(dimethylamino)picolinic acid

3-Cyclopropoxy-5-(dimethylamino)picolinic acid

Katalognummer: B14837529
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: HTJJKPYYWUXFAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-5-(dimethylamino)picolinic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves several steps. One common method includes the reaction of picolinic acid derivatives with cyclopropyl and dimethylamino groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-5-(dimethylamino)picolinic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-(dimethylamino)picolinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological processes, including viral replication and cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-5-(dimethylamino)picolinic acid can be compared with other picolinic acid derivatives, such as:

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

3-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-13(2)7-5-9(16-8-3-4-8)10(11(14)15)12-6-7/h5-6,8H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

HTJJKPYYWUXFAD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.